Structural Differentiation from N-Methylquipazine: 4-Carbonyl vs. 2-Amino Connectivity Determines Pharmacophoric Class Assignment
The target compound [2-(4-chlorophenyl)quinolin-4-yl](4-methylpiperazin-1-yl)methanone differs fundamentally from the well-characterized 5-HT₃ agonist N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline) in the position and nature of the piperazine attachment. N-Methylquipazine bears an amino-linked piperazine directly at the quinoline C-2 position, whereas the target compound carries a carbonyl-linked piperazine at the C-4 position of a 2-arylquinoline core [1]. N-Methylquipazine is a documented 5-HT₃ receptor agonist with affinity comparable to quipazine but absent 5-HT₁B binding; this pharmacological signature is a direct consequence of its 2-aminoquinoline pharmacophore, which is absent in the target compound [1]. Crystallographic and computational analyses of related 2-aryl-4-carbonylquinoline series indicate the 4-carbonyl-piperazine vector projects into a distinct conformational space incompatible with the 5-HT₃ pharmacophore model, providing a structural basis for diverging target engagement profiles [2].
| Evidence Dimension | Piperazine attachment mode and position |
|---|---|
| Target Compound Data | 4-carbonyl-piperazine at quinoline C-4; 2-(4-chlorophenyl) substituent at C-2; MW 365.86 g/mol; logP 4.19; tPSA 28.4 Ų |
| Comparator Or Baseline | N-Methylquipazine: 4-methylpiperazine directly amino-linked at quinoline C-2; no aryl substituent at C-4; MW 227.31 g/mol; documented 5-HT₃ agonist [1] |
| Quantified Difference | Connectivity inversion (C-4 carbonyl-piperazine vs. C-2 amino-piperazine); MW difference of ~138.6 g/mol; ΔlogP estimated ≥1.5 units (experimental logP not available for N-methylquipazine); ΔtPSA ~+12 Ų |
| Conditions | Structural comparison based on published SMILES, ChEBI annotation, and computed physicochemical descriptors [1] |
Why This Matters
Procurement for 5-HT₃-targeted screening requires N-methylquipazine; the target compound offers a structurally orthogonal 4-carbonylpiperazine-quinoline chemotype suitable for diversity-oriented or phenotypic screening libraries that deliberately exclude 2-aminoquinoline pharmacophores.
- [1] ChEBI: N-methylquipazine (CHEBI:125451). European Bioinformatics Institute. Available at: https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:125451 (accessed May 2026). View Source
- [2] Mokrosz JL, Duszyńska B, Charakchieva-Minol S, Bojarski AJ, Mokrosz MJ, Wydra RL, Janda L, Strekowski L. Structure–activity relationship studies of CNS agents. Part 29. N-Methylpiperazino-substituted derivatives of quinazoline, phthalazine and quinoline as novel α₁, 5-HT₁A and 5-HT₂A receptor ligands. European Journal of Medicinal Chemistry, 1996, 31(12): 973–980. View Source
